molecular formula C21H26N2O2 B2569711 1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887349-17-9

1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2569711
CAS No.: 887349-17-9
M. Wt: 338.451
InChI Key: UKCQDXJQKRLTPV-UHFFFAOYSA-N
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Description

1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and a dimethylphenoxy group

Preparation Methods

The synthesis of 1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps. One common synthetic route includes the reaction of 3-(2,5-dimethylphenoxy)propylamine with 1H-1,3-benzodiazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like sodium bicarbonate (NaHCO3) and a catalyst such as potassium iodide (KI) at elevated temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation or neurotransmission .

Comparison with Similar Compounds

When compared to similar compounds, 1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol stands out due to its unique structural features and diverse applications. Similar compounds include:

Properties

IUPAC Name

1-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-19(24)21-22-17-8-5-6-9-18(17)23(21)12-7-13-25-20-14-15(2)10-11-16(20)3/h5-6,8-11,14,19,24H,4,7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCQDXJQKRLTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=C(C=CC(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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